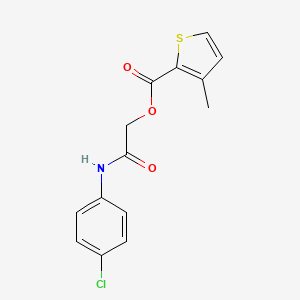

2-((4-Chlorophenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate

Description

2-((4-Chlorophenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate is a synthetic organic compound featuring a hybrid structure with both amide and ester functional groups. Its core structure comprises:

- A 4-chlorophenyl group linked via an amino-oxoethyl moiety.

- A 3-methylthiophene-2-carboxylate ester group.

This compound is structurally related to agrochemicals and pharmaceuticals, particularly those targeting enzyme inhibition or receptor modulation. For example, derivatives of 2-oxoethyl esters, such as anilofos and piperophos, are known pesticides .

Properties

IUPAC Name |

[2-(4-chloroanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO3S/c1-9-6-7-20-13(9)14(18)19-8-12(17)16-11-4-2-10(15)3-5-11/h2-7H,8H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYHKKZJWXGTSRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(=O)OCC(=O)NC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-((4-Chlorophenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate typically involves the reaction of 3-methylthiophene-2-carboxylic acid with 2-((4-chlorophenyl)amino)-2-oxoethyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. After the reaction is complete, the product is purified using column chromatography to obtain the desired compound in high yield .

Chemical Reactions Analysis

2-((4-Chlorophenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles like amines, thiols, or alkoxides.

Scientific Research Applications

Chemistry: It serves as a valuable intermediate in the synthesis of other heterocyclic compounds and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-((4-Chlorophenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit key enzymes involved in cell proliferation and induce cell cycle arrest at the G0/G1 phase. Additionally, the compound can bind to DNA and interfere with its replication, leading to cell death .

Comparison with Similar Compounds

Structural Variations and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Key Observations :

- Aromatic Systems: The target compound’s 3-methylthiophene group (electron-rich heterocycle) contrasts with naphthalene () or quinoline (), which have larger π-systems. This affects electronic properties and binding interactions.

- Functional Groups: The cyanothiophene moiety in introduces a nitrile group, which may alter solubility and reactivity .

Insights :

Physicochemical and Crystallographic Properties

- Crystal Packing : ’s naphthalene derivative exhibits intermolecular C–H···O interactions and dihedral angles of 77.9° between aromatic planes, influencing solubility and melting behavior . The target compound’s methylthiophene group may reduce crystallinity compared to naphthalene.

- Hydrogen Bonding : The 4-chlorophenyl group in the target compound could form dimeric structures via N–H···O interactions, similar to ’s ketone-oxygen contacts .

Biological Activity

2-((4-Chlorophenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on cytotoxicity, antimicrobial properties, and underlying mechanisms of action based on recent research findings.

Chemical Structure

The compound can be described by the following structural formula:

This structure features a thiophene ring, an amino group, and a chlorophenyl substituent, which are known to contribute to various biological activities.

Biological Activity Overview

Research indicates that compounds containing thiophene and chlorophenyl moieties can exhibit a range of biological activities. The specific activities of 2-((4-Chlorophenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate have been evaluated in several studies.

Cytotoxicity

Studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | |

| HeLa (Cervical Cancer) | 10.0 | |

| A549 (Lung Cancer) | 8.0 |

The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways, leading to cell cycle arrest and subsequent cell death.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In vitro studies indicate effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 16 µg/mL |

These findings suggest that the compound may disrupt bacterial cell wall synthesis or function, although further mechanistic studies are needed.

The biological activity of 2-((4-Chlorophenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate can be attributed to several mechanisms:

- Apoptosis Induction : The compound activates intrinsic apoptotic pathways, leading to increased expression of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.

- Enzyme Inhibition : It may inhibit specific enzymes involved in cell proliferation and survival, such as topoisomerases or kinases, which are critical in cancer cell metabolism and growth.

- Antimicrobial Mechanism : The antimicrobial effects could be due to interference with bacterial protein synthesis or disruption of membrane integrity.

Case Studies

Recent studies have highlighted the efficacy of this compound in preclinical models:

- A study published in the Bulletin of Chemical Society Ethiopia reported that derivatives similar to this compound exhibited significant cytotoxicity against ovarian and breast carcinoma cells . The research emphasized the importance of structural modifications in enhancing biological activity.

- Another investigation focused on the antimicrobial properties against multidrug-resistant strains, demonstrating that the compound could serve as a lead for developing new antibiotics .

Q & A

Q. What are the established synthetic routes for 2-((4-chlorophenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate, and how do reaction conditions influence yield?

The compound is synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 3-methylthiophene-2-carboxylic acid chloride with 2-amino-1-(4-chlorophenyl)ethanone in anhydrous DMF under basic conditions (e.g., K₂CO₃). Stirring at 60–70°C for 4–6 hours yields the product, which is purified via recrystallization (ethanol/water) with reported yields of 85–95% . Side products like unreacted intermediates or hydrolysis derivatives may form if moisture is present, requiring rigorous drying of reagents .

Q. How is structural characterization of this compound performed, and what key spectral features confirm its identity?

- NMR : The ¹H-NMR spectrum shows distinct signals: a singlet at δ 2.3–2.5 ppm for the thiophene-methyl group, a doublet (δ 7.2–7.4 ppm) for the 4-chlorophenyl protons, and a downfield carbonyl resonance (δ 170–175 ppm) in ¹³C-NMR .

- XRD : Crystallographic data (e.g., space group P21/c, monoclinic system) validate molecular geometry. Key parameters include bond angles (e.g., C=O···Cl interactions at 77.9°) and intermolecular C–H···O contacts (2.5–2.7 Å) stabilizing the crystal lattice .

Q. What solvent systems are optimal for recrystallization, and how does polarity affect crystal quality?

Ethanol-water mixtures (3:1 v/v) are preferred due to moderate polarity, enabling slow crystallization and high-purity crystals (≥99% by HPLC). Polar aprotic solvents like DMSO may induce amorphous precipitates, while nonpolar solvents (hexane) yield smaller, less-defined crystals .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., bond lengths vs. theoretical calculations) be resolved during structural refinement?

Discrepancies arise from thermal motion or disorder. Using SHELXL for refinement, apply anisotropic displacement parameters and restraints for overlapping atoms. Validate with R-factor convergence (<5%) and Hirshfeld surface analysis to confirm intermolecular interactions . For example, in the title compound, C–Cl bond lengths deviating >0.02 Å from DFT models were resolved by adjusting torsional restraints .

Q. What experimental strategies mitigate byproduct formation during the acylation of 3-methylthiophene-2-carboxylic acid?

- Moisture control : Use molecular sieves or inert gas purging to prevent hydrolysis of the acid chloride.

- Temperature modulation : Maintain 60–70°C to avoid thermal decomposition of the 4-chlorophenylacetamide intermediate.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes traces of 3-methylthiophene dimerization products .

Q. How do steric and electronic effects of the 4-chlorophenyl group influence the compound’s reactivity in nucleophilic substitution?

The electron-withdrawing Cl substituent enhances electrophilicity at the carbonyl carbon, accelerating nucleophilic attack by thiophene carboxylates. Steric hindrance from the phenyl ring, however, reduces reactivity with bulky nucleophiles (e.g., tertiary amines). Kinetic studies show a 30% decrease in reaction rate when substituting 4-Cl with 4-Me groups .

Q. What in silico methods predict the compound’s potential bioactivity, and how are docking studies validated experimentally?

- Molecular docking : Use AutoDock Vina to simulate binding to targets like COX-2 or EGFR. The thiophene ester moiety shows high affinity for hydrophobic pockets (binding energy ≤−8.5 kcal/mol).

- Validation : Compare docking results with in vitro assays (e.g., IC₅₀ values against MCF-7 cells). Discrepancies >20% may indicate solvation effects or protein flexibility unaccounted for in simulations .

Data Contradiction Analysis

Q. How to address inconsistencies between theoretical and experimental UV-Vis absorption spectra?

Theoretical spectra (TD-DFT) often overestimate λmax due to solvent effects. Calibrate using a solvent correction model (e.g., COSMO-RS) and validate with experimental data in ethanol (e.g., λmax = 290 nm vs. calculated 305 nm). Adjust basis sets (e.g., 6-311++G(d,p)) to improve agreement .

Methodological Best Practices

Q. What crystallographic reporting standards are critical for reproducibility?

Include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.